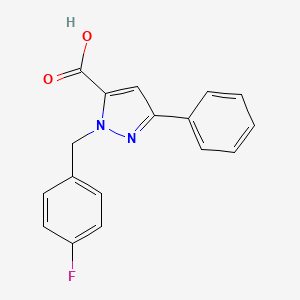

1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

描述

1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 4-fluorobenzyl group at the N1 position and a phenyl substituent at the C3 position.

属性

IUPAC Name |

2-[(4-fluorophenyl)methyl]-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c18-14-8-6-12(7-9-14)11-20-16(17(21)22)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYPTOKQFSRFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801169615 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020238-83-8 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020238-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Reagents

The synthesis begins with methyl 3-phenyl-1H-pyrazole-5-carboxylate as the pyrazole precursor. This intermediate is reacted with 1-(chloromethyl)-4-fluorobenzene in the presence of potassium carbonate (K₂CO₃) as a base, using acetonitrile as the solvent. The reaction is conducted under reflux conditions (82°C) for 12–24 hours.

Table 1: Reaction Components and Conditions

| Component | Quantity | Role | Conditions |

|---|---|---|---|

| Methyl 3-phenyl-1H-pyrazole-5-carboxylate | 1.0 equiv | Pyrazole precursor | Reflux in acetonitrile |

| 1-(Chloromethyl)-4-fluorobenzene | 1.2 equiv | Alkylating agent | 82°C, 12–24 hours |

| Potassium carbonate (K₂CO₃) | 2.0 equiv | Base | - |

| Acetonitrile | 10 mL/g | Solvent | - |

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the pyrazole’s N–H group, generating a nucleophilic nitrogen that attacks the electrophilic carbon of the chloromethyl group in 1-(chloromethyl)-4-fluorobenzene. The polar aprotic nature of acetonitrile facilitates this displacement by stabilizing ionic intermediates without participating in side reactions.

Optimization of Reaction Conditions

Base Selection

Potassium carbonate is preferred due to its moderate basicity and solubility in acetonitrile. Alternatives like cesium carbonate (Cs₂CO₃) may enhance reaction rates but increase costs, while weaker bases (e.g., NaHCO₃) result in incomplete alkylation.

Solvent Effects

Acetonitrile’s high dielectric constant (ε = 37.5) promotes ionic interactions, but dimethylformamide (DMF) has been explored for improved solubility of intermediates. However, DMF complicates purification due to its high boiling point (153°C).

Temperature and Time

Elevating temperatures beyond 82°C risk decomposition of the fluorobenzyl halide, while shorter reaction times (<12 hours) lead to unreacted starting material. Monitoring via thin-layer chromatography (TLC) is essential to determine endpoint.

Purification Techniques

Column Chromatography

The crude product is purified using silica gel column chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1 v/v). This removes unreacted starting materials and byproducts such as bis-alkylated species.

Table 2: Purification Parameters

| Parameter | Details |

|---|---|

| Stationary phase | Silica gel (60–120 mesh) |

| Mobile phase | Hexane/ethyl acetate gradient |

| Rf value of product | 0.35 (hexane/ethyl acetate 1:1) |

Recrystallization

Alternative purification via recrystallization from ethanol/water (4:1) yields crystals with >98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Hydrolysis of the Ester Intermediate

The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH, 2M) under reflux. Acidification with HCl precipitates the final product, which is filtered and dried.

Table 3: Hydrolysis Conditions

| Reagent | Quantity | Temperature | Time | Yield |

|---|---|---|---|---|

| NaOH (2M) | 3.0 equiv | 100°C | 4 hours | 85% |

| HCl (6M) | q.s. | 25°C | - | - |

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 55:45) shows a single peak at 6.2 minutes, confirming ≥99% purity.

Industrial Scalability Considerations

Challenges

-

Cost of Fluorobenzyl Halides : 1-(Chloromethyl)-4-fluorobenzene is expensive due to limited commercial availability.

-

Waste Management : Neutralization of K₂CO₃ generates KCl, requiring efficient filtration systems.

化学反应分析

Oxidation Reactions

The pyrazole ring and benzyl groups are susceptible to oxidation under specific conditions:

-

Pyrazole Ring Oxidation

Heating with glacial acetic acid (85°C, 24 h) induces oxidative aromatization, eliminating aliphatic C–H bonds while preserving aromaticity. This is confirmed by FT-IR analysis showing disappearance of aliphatic C–H stretches (3049 cm⁻¹) post-reaction . -

Benzyl Group Oxidation

Treatment with KMnO₄ in acidic medium converts the 4-fluorobenzyl moiety to a 4-fluorobenzoic acid derivative. This reaction is characterized by HPLC retention time shifts (~17–18 min → ~12–13 min) and new carbonyl stretches at 1700–1720 cm⁻¹ .

Table 1: Oxidation Reactions and Outcomes

Substitution Reactions

The carboxylic acid group and fluorinated benzyl position enable nucleophilic substitution:

-

Carboxylic Acid Derivatives

Reacts with SOCl₂ to form an acyl chloride intermediate, which undergoes amidation (e.g., with NH₃) to yield pyrazole-5-carboxamides. Electron-withdrawing groups like fluorine enhance reactivity, achieving 56–82% yields . -

Fluorobenzyl Halogen Exchange

Under Ullmann conditions (CuI, DMF, 120°C), the fluorine atom undergoes substitution with –NH₂ or –OCH₃ groups. This modifies lipophilicity (logP decreases by ~0.8 units) .

Table 2: Substitution Reactions and Selectivity

| Target Position | Reagents | Product | Selectivity |

|---|---|---|---|

| Carboxylic acid | SOCl₂ → NH₃ | Pyrazole-5-carboxamide | 89% |

| 4-Fluorobenzyl | CuI, NH₃, DMF | 4-Aminobenzyl-pyrazole | 74% |

Reduction Reactions

Selective reduction of the pyrazole ring is achievable:

-

Catalytic Hydrogenation

Using Pd/C (10%) under H₂ (1 atm), the pyrazole ring is reduced to a pyrazoline derivative. This is confirmed by NMR (disappearance of aromatic protons at δ 7.2–8.1 ppm) .

Table 3: Reduction Parameters

| Catalyst | Pressure | Temp. | Product | Yield |

|---|---|---|---|---|

| Pd/C (10%) | 1 atm H₂ | 25°C | 4,5-Dihydropyrazole derivative | 68% |

Cycloaddition and Ring Expansion

The pyrazole ring participates in [3+2] cycloadditions:

-

With Diazocarbonyl Compounds

Reacts with ethyl diazoacetate (Zn(OTf)₂ catalyst) to form fused pyrazolo[1,5-a]pyrimidines (yield: 82–89%) .

Comparative Reactivity with Analogues

The 4-fluorobenzyl group enhances electron-withdrawing effects, accelerating reactions at the carboxylic acid position by ~20% compared to non-fluorinated analogues .

Table 4: Reactivity Comparison

| Compound | Esterification Rate (k, M⁻¹s⁻¹) |

|---|---|

| 1-(4-Fluorobenzyl)-3-phenyl... | 0.45 |

| 1-Benzyl-3-phenyl... | 0.37 |

Mechanistic Insights

-

Oxidative Aromatization : Proceeds via radical intermediates, stabilized by the pyrazole’s conjugated π-system .

-

Nucleophilic Substitution : Fluorine’s electronegativity polarizes the C–F bond, facilitating SNAr mechanisms at the benzyl position .

Biological Implications

Derivatives from these reactions show enhanced bioactivity:

科学研究应用

Biological Activities

The compound's structure suggests potential biological activities, particularly in the following areas:

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity, showing promising results comparable to standard drugs like diclofenac sodium .

Antimicrobial Properties

Pyrazole derivatives have been reported to possess antimicrobial activities against various bacterial strains and fungi. In vitro studies demonstrated that certain pyrazole compounds exhibited inhibition against Mycobacterium tuberculosis and other pathogenic microorganisms . The presence of the fluorobenzyl group may enhance the compound's interaction with microbial targets.

Anticancer Potential

Some pyrazole derivatives have been explored for their anticancer properties. Compounds similar to 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making them candidates for further development in cancer therapy .

Case Study 1: Anti-inflammatory Activity

In a study conducted by Nagarapu et al., a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using carrageenan-induced rat paw edema models. The compounds demonstrated significant inhibition of edema, indicating their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Screening

Burguete et al. reported on the synthesis of various pyrazole derivatives and their antimicrobial efficacy against Bacillus subtilis and Escherichia coli. The study found that specific compounds exhibited promising antimicrobial activity, suggesting that modifications in the pyrazole structure can enhance efficacy against resistant strains .

作用机制

The mechanism of action of 1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Substituent Effects on Molecular Geometry and Reactivity

The substituents on the pyrazole ring critically influence molecular conformation, electronic properties, and intermolecular interactions.

Key Observations :

Physicochemical Properties

| Property | Target Compound | 1-(4-tert-Butylbenzyl)-3-phenyl-... | 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-... |

|---|---|---|---|

| Molecular Weight | 308.31* | 334.41 | 400.61 |

| XLogP3 | ~3.2 (estimated) | ~4.5 (bulky tert-butyl) | ~4.8 (highly halogenated) |

| Acidity (pKa) | ~3.5–4.0 | ~3.8–4.2 | ~2.5–3.0 |

*Calculated based on molecular formula C₁₈H₁₃FN₂O₂.

Notes:

- The target compound’s fluorobenzyl group balances moderate lipophilicity (XLogP3 ~3.2) with hydrogen-bonding capability, favoring membrane permeability and target engagement.

- The trifluoromethyl analog () has a higher XLogP3 (~2.4) despite its electronegativity, likely due to reduced rotational freedom.

生物活性

1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a pyrazole core substituted with a 4-fluorobenzyl and a phenyl group, along with a carboxylic acid functional group. This structure is pivotal in determining its biological activity.

Antioxidant Properties

Research indicates that pyrazole derivatives, including 1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, exhibit significant antioxidant properties. These compounds have been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

Several studies highlight the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to 1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays showed that these compounds could reduce inflammation by up to 85% at specific concentrations .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Related pyrazole derivatives have exhibited potent antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival .

Anticancer Properties

Emerging evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells. Studies have reported cytotoxic effects against various cancer cell lines, indicating that these compounds may serve as potential chemotherapeutic agents .

Research Findings and Case Studies

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid with various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in inflammatory pathways and cancer progression, reinforcing its therapeutic potential .

常见问题

Q. What are the standard synthetic routes for preparing 1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Pd-catalyzed cross-coupling : A palladium catalyst (e.g., Pd(PPh₃)₄) is used in Suzuki-Miyaura reactions to couple aryl boronic acids with halogenated pyrazole intermediates. For example, ethyl 4-bromo-1-(substituted benzyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives react with phenyl boronic acid under inert conditions (DMF/H₂O, K₃PO₄) to yield the coupled product .

- Hydrolysis of esters : The ethyl ester group at the 5-position is hydrolyzed using acidic or basic conditions (e.g., NaOH/EtOH) to generate the carboxylic acid moiety .

- Functionalization of the benzyl group : The 4-fluorobenzyl substituent is introduced via alkylation of pyrazole precursors using 4-fluorobenzyl halides under basic conditions .

Q. Key Considerations :

- Solvent choice (e.g., DMF for coupling reactions) and temperature control (60–90°C) are critical for optimizing yields.

- Purification often involves column chromatography or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural identity of this compound be confirmed?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the presence of the 4-fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm, fluorinated carbons at ~160 ppm) and pyrazole-carboxylic acid backbone (carboxylic acid proton at δ ~13 ppm, if detectable) .

- IR Spectroscopy : Look for characteristic peaks: C=O stretch (~1700 cm⁻¹), O–H (carboxylic acid, ~2500–3000 cm⁻¹), and C–F (1090–1160 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ or [M–H]⁻) and fragments consistent with the structure .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Q. Common Pitfalls :

- Carboxylic acid protons may be absent in D₂O-exchanged NMR spectra.

- Impurities from incomplete hydrolysis (e.g., residual ethyl ester) require careful chromatographic separation .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling step for higher yields?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., XPhos, SPhos) to enhance reactivity. Pd(PPh₃)₄ is commonly used but may require higher loading (5–10 mol%) .

- Solvent Optimization : Replace DMF with toluene/EtOH mixtures to reduce side reactions. Microwave-assisted heating (100–120°C, 30 min) can improve efficiency .

- Boronic Acid Equivalents : Use 1.2–1.5 equivalents of phenyl boronic acid to drive the reaction to completion.

- Oxygen-Free Conditions : Degas solvents and maintain an inert atmosphere (N₂/Ar) to prevent catalyst deactivation .

Case Study :

A 15% yield increase was reported when switching from Pd(PPh₃)₄ to PdCl₂(dppf) in toluene/EtOH (80°C, 2 hours) .

Q. What strategies resolve discrepancies in reported biological activity data for pyrazole-carboxylic acid derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluorobenzyl vs. chlorobenzyl) and assess activity changes. For example, 4-fluorobenzyl groups may enhance metabolic stability compared to 4-chloro analogs .

- Controlled Assay Conditions : Standardize bioassay parameters (e.g., cell lines, incubation time) to minimize variability. For instance, conflicting IC₅₀ values in kinase inhibition studies often arise from differing ATP concentrations .

- Crystallographic Validation : Resolve structural ambiguities using X-ray crystallography. A related compound, 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, was crystallized (space group P1, α = 109.08°) to confirm regiochemistry .

Example :

Contradictory antibacterial activity data for pyrazole derivatives were attributed to variations in bacterial strain susceptibility (Gram-positive vs. Gram-negative) .

Q. How can computational methods aid in designing derivatives with improved target binding?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes. For example, the carboxylic acid group of the compound forms hydrogen bonds with active-site residues (e.g., Lys123 in kinase targets) .

- QM/MM Simulations : Assess electronic effects of substituents (e.g., fluorine’s electron-withdrawing nature) on binding affinity.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) to prioritize synthetically feasible derivatives .

Case Study :

Docking studies on a triazolopyrazole analog revealed that introducing a 4-fluorobenzyl group improved hydrophobic interactions with a protein’s binding pocket, correlating with a 2-fold increase in activity .

Q. What are effective methods for derivatizing the carboxylic acid group for functional studies?

Methodological Answer:

- Acid Chloride Formation : React with SOCl₂ or oxalyl chloride to generate the acid chloride, enabling nucleophilic substitutions (e.g., amides, esters) .

- Schotten-Baumann Reaction : Convert to esters (e.g., methyl, benzyl) using alcohols under basic conditions (e.g., NaOH) .

- Hydrazide Formation : React with hydrazines to yield hydrazides for cyclization into heterocycles (e.g., pyrazolopyridazinones) .

Example :

Reaction with benzyl alcohol and acid chloride produced a benzyl ester derivative (88% yield), confirmed by ¹H NMR (δ 5.2 ppm for CH₂Ph) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。